5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide
Description
5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a furan ring, a cyano group, and a dihydropyridine core, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-10-12-19(13-11-17)22(31)16-34-27-21(15-28)25(23-9-6-14-33-23)24(18(2)29-27)26(32)30-20-7-4-3-5-8-20/h3-14,25,29H,16H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWOTKBDNHDMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize dihydropyridines. The reaction conditions often include the use of aldehydes, β-ketoesters, and ammonium acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring and cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridine derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a calcium channel blocker and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to therapeutic effects such as vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Felodipine: Known for its vasodilatory effects.
Uniqueness
5-Cyano-4-(furan-2-YL)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a cyano group, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
